molecular formula C13H18N2O B15067817 6-(Azepan-1-yl)-2-methylnicotinaldehyde

6-(Azepan-1-yl)-2-methylnicotinaldehyde

Cat. No.: B15067817
M. Wt: 218.29 g/mol
InChI Key: MVROLEUKDJIDHB-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)-2-methylnicotinaldehyde is a heterocyclic compound that features a nicotinaldehyde core with an azepane ring and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azepan-1-yl)-2-methylnicotinaldehyde typically involves the following steps:

    Formation of the Nicotinaldehyde Core: The nicotinaldehyde core can be synthesized through the Vilsmeier-Haack reaction, which involves the reaction of a pyridine derivative with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the aldehyde group.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions. For instance, 6-chloronicotinaldehyde can react with azepane in the presence of a base like potassium carbonate to form the desired product.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Azepan-1-yl)-2-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Potassium carbonate (K2CO3), Methyl iodide (CH3I)

Major Products Formed

    Oxidation: 6-(Azepan-1-yl)-2-methylnicotinic acid

    Reduction: 6-(Azepan-1-yl)-2-methylnicotinol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

6-(Azepan-1-yl)-2-methylnicotinaldehyde has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to its ability to interact with nicotinic receptors.

    Materials Science: The unique structural properties of this compound make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of nicotinaldehyde derivatives with biological macromolecules.

    Industrial Applications: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-(Azepan-1-yl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The azepane ring and the aldehyde group play crucial roles in binding to these receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Azepan-1-yl)pyridine-3-boronic acid
  • 1-(2-(Azepan-1-yl)nicotinoyl)guanidine
  • 5-Phenyl-6-(azepan-1-yl)-2,2’-bipyridine

Uniqueness

6-(Azepan-1-yl)-2-methylnicotinaldehyde stands out due to its specific combination of an azepane ring and a nicotinaldehyde core with a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

6-(azepan-1-yl)-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C13H18N2O/c1-11-12(10-16)6-7-13(14-11)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3

InChI Key

MVROLEUKDJIDHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCCCC2)C=O

Origin of Product

United States

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